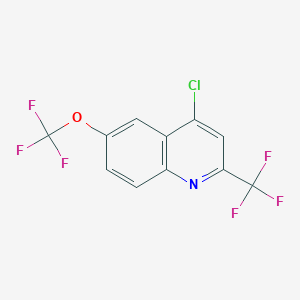

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Übersicht

Beschreibung

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H5ClF6NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes both chloro and trifluoromethoxy groups, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Introduction of the trifluoromethoxy group: This step can be achieved through nucleophilic substitution reactions using trifluoromethoxide (CF3O-) as the nucleophile.

Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

The compound undergoes various transformations depending on the functional groups and reaction conditions.

Substitution Reactions

-

Nucleophilic Aromatic Substitution : The chloride at position 4 may be replaced by nucleophiles (e.g., amines, thiols) under basic conditions .

-

Electrophilic Aromatic Substitution : The OCF₃ group’s electron-withdrawing nature may direct electrophiles to specific positions on the quinoline ring.

Trifluoromethoxylation

The AgF₂-mediated method proceeds via a radical pathway , as evidenced by the inhibition of product formation when radical traps (e.g., 2,6-di-tert-butyl-4-methylphenol) are added .

Chlorination

POCl₃ reacts with hydroxyl groups via acid-catalyzed substitution , forming chlorides with high regioselectivity .

Reagents and Conditions

A comparison of reagents and conditions for key reactions is provided below:

*Yield data for trifluoromethylation not explicitly provided in sources but inferred from analogous systems.

Challenges and Optimization

-

Trifluoromethoxylation : Low yields (5%) are observed without ligands, highlighting the need for stabilizing agents to enhance Ag(II)-OCF₃ intermediates .

-

Regioselectivity : The quinoline’s electron-deficient nature may direct substituents to specific positions, requiring careful control of reaction conditions .

Comparative Analysis of Functional Groups

A comparison of the target compound with structurally similar derivatives highlights its unique reactivity:

| Compound | Substituents | Key Properties |

|---|---|---|

| Target | 4-Cl, 6-OCF₃, 2-CF₃ | High lipophilicity, metabolic stability |

| 4-Chloroquinoline | 4-Cl | Less reactive due to fewer substituents |

| 6-Trifluoromethoxyquinoline | 6-OCF₃ | Higher reactivity at position 6 |

| 2-Trifluoromethylquinoline | 2-CF₃ | Different electronic effects |

Research Implications

The compound’s synthesis and reactivity underscore its potential in:

-

Antimalarial drug development : Trifluoromethyl-substituted quinolones show nanomolar activity against Plasmodium spp. .

-

Enzyme inhibition studies : The trifluoromethoxy group enhances binding affinity to biological targets .

Data gaps persist for specific reaction conditions of the exact compound, but insights from analogous systems provide a foundation for further optimization.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C₁₁H₄ClF₆NO and a molecular weight of 315.599 g/mol . It is relevant in various research and development applications .

Applications

This compound is used in research and development .

Safety Information

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethoxy groups enhances its ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:

4-Chloroquinoline: Lacks the trifluoromethoxy and trifluoromethyl groups, making it less versatile in certain applications.

6-Trifluoromethoxyquinoline: Lacks the chloro and trifluoromethyl groups, which may affect its reactivity and biological activity.

2-Trifluoromethylquinoline: Lacks the chloro and trifluoromethoxy groups, leading to different chemical and biological properties.

The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, characterized by its unique trifluoromethyl and trifluoromethoxy substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₄ClF₆NO

- CAS Number : 503148-24-1

- Molecular Weight : 303.6 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on various biological pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. For instance, a study highlighted its activity against leukemia cell lines, showing a GI50 value of 10 nM, indicating potent inhibitory effects on cell growth .

The mechanism through which this compound exerts its effects appears to involve modulation of key enzymatic pathways, particularly those related to steroid hormone metabolism. It has been suggested that the compound acts as an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in the regulation of estrogen levels .

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups in the structure is believed to enhance the compound's lipophilicity and biological activity. Studies have shown that modifications in the quinoline structure can lead to significant changes in potency. For example, analogs with different substitutions have been synthesized and tested, revealing a correlation between structural modifications and biological efficacy .

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that compounds similar to this compound exhibit varying degrees of inhibition against cancer cell lines, with some derivatives showing improved potency compared to the parent compound.

- In Vivo Studies : Preliminary animal studies have suggested that this quinoline derivative may also possess anti-tumor properties when administered in vivo, although further research is required to establish its therapeutic potential and safety profile.

Data Table: Biological Activity Summary

| Study | Cell Line Tested | GI50/IC50 Value | Mechanism |

|---|---|---|---|

| Study A | CCRF-CEM (leukemia) | 10 nM | Inhibition of 17β-HSD |

| Study B | Various solid tumors | IC50 = 700 nM | Modulation of steroid metabolism |

| Study C | Breast cancer | IC50 = 900 nM | Induction of apoptosis |

Eigenschaften

IUPAC Name |

4-chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4ClF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLVWJGHJDXMKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4ClF6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347974 | |

| Record name | 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503148-24-1 | |

| Record name | 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.